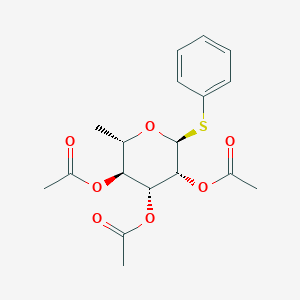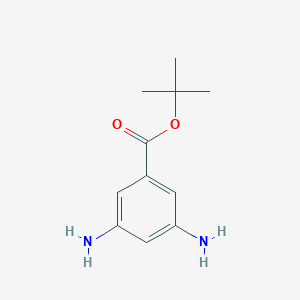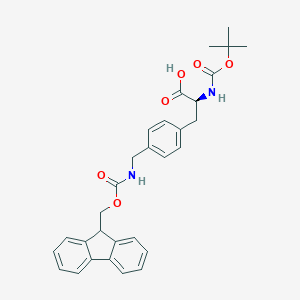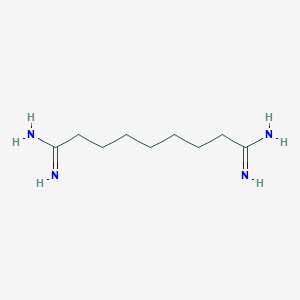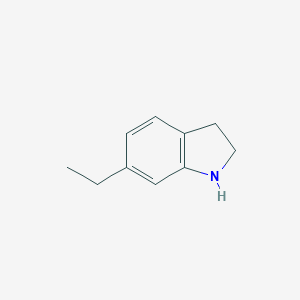
(3,4-Difluorophenyl)hydrazine
描述
Synthesis Analysis
The synthesis of compounds related to (3,4-Difluorophenyl)hydrazine involves multiple steps, including acylation, cyclocondensation, and reactions with other reagents like hydroxylamine and hydrazine. For example, the synthesis and structural analysis of trifluoromethyl-substituted dielectrophiles and their reactions with hydrazine have been explored, demonstrating the potential to generate novel compounds through carefully designed synthetic routes (Flores et al., 2018).
Molecular Structure Analysis
The molecular structure of compounds containing the (3,4-Difluorophenyl)hydrazine unit has been analyzed using techniques like X-ray diffraction, revealing detailed insights into their crystalline structures and the impact of substitution patterns on their molecular geometry. Studies have shown that the presence of fluorine atoms influences the electronic structure, orbital energies, and intermolecular interactions within these molecules, contributing to their distinct properties (Lukes et al., 2016).
Chemical Reactions and Properties
Chemical reactions involving (3,4-Difluorophenyl)hydrazine derivatives often result in the formation of hydrazones and related compounds, showcasing a variety of chemical behaviors depending on the reactants and conditions employed. For instance, the reaction of perfluoroalkyl-1,2,4-oxadiazoles with hydrazine underlines the versatility of (3,4-Difluorophenyl)hydrazine derivatives in organic synthesis, leading to products with potential biological activity (Buscemi et al., 2005).
科学研究应用
Detection and Bio-imaging : A study describes the use of a new oligothiophene derivative as a highly selective hydrazine chemosensor in aqueous solutions. This sensor enables ultrafast and ultrasensitive detection of hydrazine, and its applications include detecting hydrazine in environmental water, human urine, and bio-imaging in living HeLa cells (Guo et al., 2020).
Pharmaceutical Research : Another study explores the vibration and interaction of three pharmaceutically active hydrazine derivatives, including (3,4-Difluorophenyl)hydrazine, using a theoretical approach. It indicates the potential for antitumor activity of these derivatives, higher than standard drugs (Mary et al., 2021).
Medical Applications : Research on a compound synthesized from (3,4-Difluorophenyl)hydrazine shows it has synergistic anti-inflammatory, antiproliferative, and antibacterial activities (Mohan et al., 2018).
Fluorescent Sensing : A study highlights the use of fluorescent conjugated polymers for detecting hydrazine vapor, which has applications in environmental and security monitoring due to hydrazine's toxicity and reactivity (Thomas & Swager, 2006).
Ratiometric Probes in Live Cells : An investigation into a ratiometric fluorescence probe for hydrazine determination in live cells emphasizes the need for rapid detection agents due to hydrazine's toxicity (Fan et al., 2012).
未来方向
属性
IUPAC Name |
(3,4-difluorophenyl)hydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6F2N2/c7-5-2-1-4(10-9)3-6(5)8/h1-3,10H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBSCNXDDCDSLLP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NN)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6F2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90378942 | |
| Record name | (3,4-difluorophenyl)hydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90378942 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3,4-Difluorophenyl)hydrazine | |
CAS RN |
161886-22-2 | |
| Record name | (3,4-Difluorophenyl)hydrazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=161886-22-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3,4-difluorophenyl)hydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90378942 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Isopropylfuro[3,2-c]pyridine](/img/structure/B66753.png)
